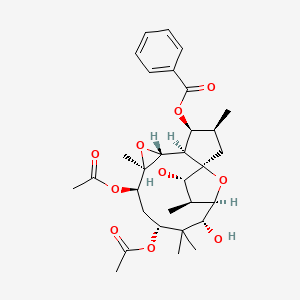
Euphohelin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Euphohelin B is a natural product found in Euphorbia helioscopia with data available.
Applications De Recherche Scientifique
Isolation and Structural Elucidation
Euphohelin B, along with other toxic diterpenes like Euphohelins A, C, D, and E, was isolated from Euphorbia helioscopia L. These compounds' stereostructures were clarified based on spectral data and chemical evidence, providing a foundation for further studies on their applications (Kosemura, Shizuri, & Yamamura, 1985).
Diverse Biological Activities
Euphohelin B belongs to a class of compounds known for their nutritive and therapeutic properties. A study on a related species, Euphorbia milii Des Moul, highlighted the significant biological activities and chemical composition of such compounds. These findings underline the potential of Euphohelin B and similar substances in therapeutic and industrial applications due to their bioactive properties (Saleem et al., 2019).
Unique Structural Features
Compounds like Euphohelin B feature highly unique and complex structures. For instance, Euphohyrisnoids A and B, isolated from Euphorbia lathyris, exhibit highly rearranged lathyrane diterpenoid structures. Such distinctive structures, often associated with biological activities, underscore the chemical diversity and potential utility of these compounds in various scientific applications (Huang et al., 2021).
Propriétés
Numéro CAS |
100288-17-3 |
|---|---|
Nom du produit |
Euphohelin B |
Formule moléculaire |
C31H42O10 |
Poids moléculaire |
574.667 |
InChI |
InChI=1S/C31H42O10/c1-15-14-31-22(23(15)39-28(36)19-11-9-8-10-12-19)27-30(7,41-27)21(38-18(4)33)13-20(37-17(3)32)29(5,6)26(35)24(40-31)16(2)25(31)34/h8-12,15-16,20-27,34-35H,13-14H2,1-7H3/t15-,16+,20+,21+,22+,23-,24+,25-,26-,27+,30+,31+/m0/s1 |
Clé InChI |
AJWCYHXAGRQFMF-ZVEGZMIISA-N |
SMILES |
CC1CC23C(C1OC(=O)C4=CC=CC=C4)C5C(O5)(C(CC(C(C(C(O2)C(C3O)C)O)(C)C)OC(=O)C)OC(=O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B561316.png)
![2-(4-amino-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B561319.png)
![Bis[1,2]oxazolo[3,4-b:4',5'-e]pyrazine](/img/structure/B561322.png)

![7-Amino-4H-benzo[1,4]oxazin-3-one hydrochloride](/img/structure/B561326.png)

